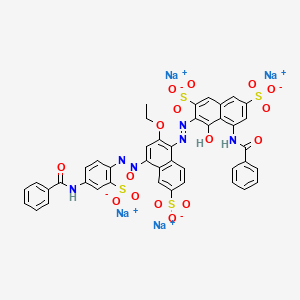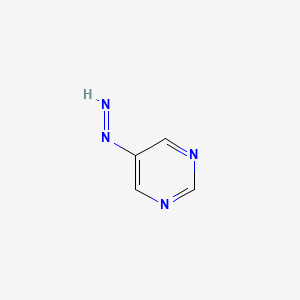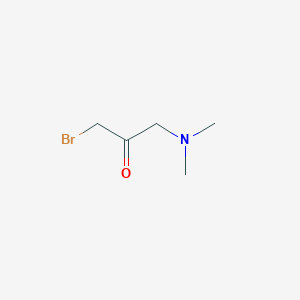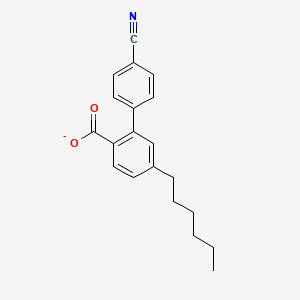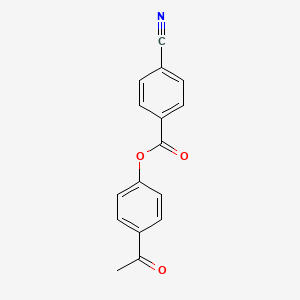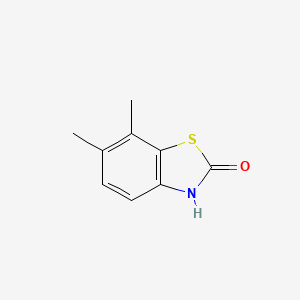![molecular formula C30H62N4O6Si6 B13804397 Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with trimethylsilyl groups, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with substituted functional groups.
Scientific Research Applications
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with metal ions and other reactive species, facilitating catalytic reactions and enhancing the compound’s reactivity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **5,5’-(2-Methylpropylidene)bis[2,4,6-trihydroxy]pyrimidine]
- **5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]benzene]
Uniqueness
Compared to similar compounds, 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is unique due to its enhanced stability and reactivity conferred by the trimethylsilyl groups. These groups protect the pyrimidine core from hydrolysis and oxidation, making the compound more suitable for various applications in research and industry.
Properties
Molecular Formula |
C30H62N4O6Si6 |
|---|---|
Molecular Weight |
743.3 g/mol |
IUPAC Name |
trimethyl-[5-[2-methyl-1-[2,4,6-tris(trimethylsilyloxy)pyrimidin-5-yl]propyl]-2,6-bis(trimethylsilyloxy)pyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C30H62N4O6Si6/c1-21(2)22(23-25(35-41(3,4)5)31-29(39-45(15,16)17)32-26(23)36-42(6,7)8)24-27(37-43(9,10)11)33-30(40-46(18,19)20)34-28(24)38-44(12,13)14/h21-22H,1-20H3 |
InChI Key |
RUCCFGGIFJEAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(N=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C2=C(N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



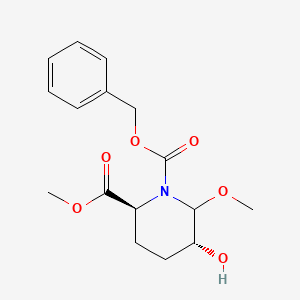
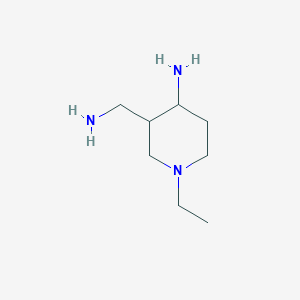
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

